

# A Functional Comparison of Angiotensin II (3-8) and Angiotensin (1-7)

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## Compound of Interest

Compound Name: Angiotensin II (3-8), human TFA

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The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. Beyond the classical vasoconstrictor and pro-inflammatory actions of Angiotensin II (Ang II), its metabolites, Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), and Angiotensin (1-7) [Ang-(1-7)], have emerged as biologically active peptides with distinct and often opposing functions. This guide provides a comprehensive functional comparison of Ang IV and Ang-(1-7), supported by experimental data, to aid in the understanding of their physiological roles and therapeutic potential.

## Core Functional Differences at a Glance

Angiotensin IV and Angiotensin-(1-7) represent two distinct axes of the Renin-Angiotensin System. Ang-(1-7), acting primarily through the Mas receptor, is a key component of the "protective" arm of the RAS, counteracting many of the detrimental effects of Ang II.<sup>[1][2]</sup> In contrast, Ang IV interacts with the AT4 receptor, an insulin-regulated aminopeptidase (IRAP), and exerts unique effects, particularly in the central nervous system and the kidney.<sup>[3]</sup>

## Quantitative Comparison of Biological Activities

The following tables summarize key quantitative data comparing the receptor binding and functional potencies of Angiotensin IV and Angiotensin (1-7). It is important to note that experimental conditions can vary between studies, affecting absolute values.

Table 1: Receptor Binding Affinities

Ligand	Receptor	Radioligand	Preparation	Affinity (Kd/Ki/IC50)	Species	Reference
Angiotensin (1-7)	Mas	<sup>125</sup> I-Ang-(1-7)	Mas-transfected CHO cells	IC50 = 6.9 nM	-	<a href="#">[4]</a> (--INVALID-LINK--)
Mas	<sup>125</sup> I-Ang-(1-7)	THP-1 macrophages	Kd ≈ 250 nmol/L	Human	<a href="#">[4]</a> (--INVALID-LINK--)	
AT1	<sup>125</sup> I-[Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	AT1R-transfected HEK-293 cells	Ki = 8.0 ± 3.2 nM	Human	<a href="#">[2]</a>	
Angiotensin IV	AT4 (IRAP)	<sup>125</sup> I-Nle <sup>1</sup> -Ang IV	IRAP-transfected HEK 293T cells	IC50 = 32 nM	Human	<a href="#">[5]</a>
Mas	<sup>125</sup> I-Ang-(1-7)	Mas-transfected CHO cells	IC50 = 1,238 nM	-	<a href="#">[4]</a> (--INVALID-LINK--)	
AT1	<sup>125</sup> I-[Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	AT1R-transfected HEK-293 cells	Modest affinity	Human	<a href="#">[6]</a>	
AT2	<sup>125</sup> I-[Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	AT2R-transfected HEK-293 cells	Modest affinity	Human	<a href="#">[6]</a>	

Table 2: Functional Potency

Function	Peptide	Parameter	Value	Experimental Model	Species	Reference
Vasoconstriction	Angiotensin IV	EC50	> Ang II, Ang III, Ang I	Isolated perfused kidney	Rat	<a href="#">[7]</a>
Angiotensin (1-7)	-	No direct vasoconstriction	Isolated perfused kidney	Rat	<a href="#">[7]</a>	
Vasodilation	Angiotensin (1-7)	-	Potentiates Bradykinin-induced vasodilation (EC50 shift)	Isolated coronary artery rings	Canine	<a href="#">[8]</a>
Angiotensin (1-7)	-	Induces renal vasodilation	Renal artery infusion	Human	<a href="#">[9]</a>	
Cell Proliferation	Angiotensin IV	-	Stimulates VSMC proliferation	Cultured Vascular Smooth Muscle Cells	Rat	<a href="#">[10]</a>
Angiotensin (1-7)	-	Inhibits Ang II-induced VSMC proliferation	Cultured Vascular Smooth Muscle Cells	-	<a href="#">[8]</a>	
Angiotensin (1-7)	-	No effect on breast cancer cell	MDA-MB-231 cells	Human	<a href="#">[11]</a>	

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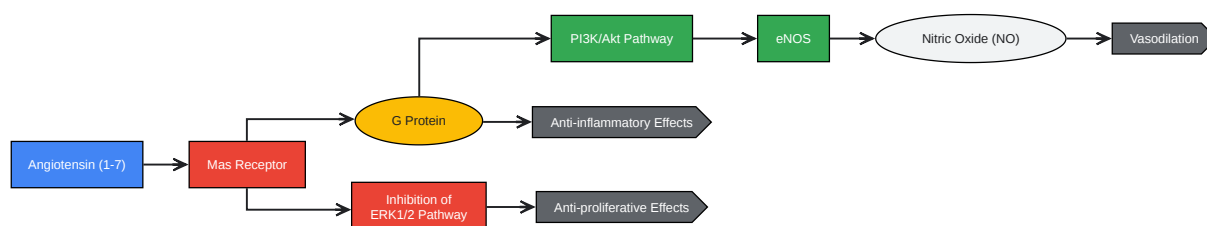
Anti-inflammatory Effects	Angiotensin (1-7)	-	Ameliorates DSS-induced colitis	DSS colitis model	Mouse	[12]
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## Signaling Pathways

The distinct functional profiles of Angiotensin IV and Angiotensin-(1-7) are a direct consequence of their activation of different signaling cascades.

### Angiotensin (1-7) / Mas Receptor Signaling Pathway

Ang-(1-7) primarily signals through the G protein-coupled Mas receptor. Activation of the Mas receptor often leads to the production of nitric oxide (NO) and prostaglandins, contributing to its vasodilatory and anti-inflammatory effects. The pathway can involve the activation of PI3K/Akt and inhibition of the ERK1/2 pathway, which is often stimulated by Ang II.[4]

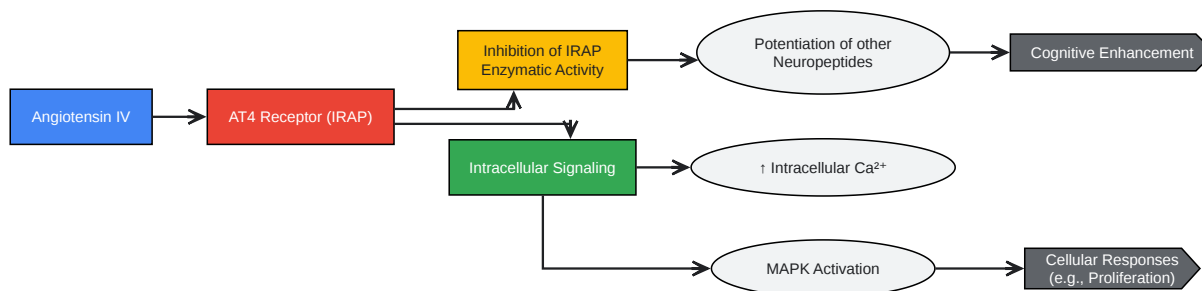


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Signaling pathway of Angiotensin (1-7) via the Mas receptor.

### Angiotensin IV / AT4 Receptor Signaling Pathway

Angiotensin IV binds to the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[5] The exact signaling mechanism is still under investigation, but it is thought to be distinct from classical G protein-coupled receptor pathways. Proposed mechanisms include the inhibition of IRAP's enzymatic activity, which may potentiate the effects of other neuropeptides, or direct intracellular signaling upon ligand binding.[3] In some cell types, it has been shown to increase intracellular calcium and activate MAP kinase.

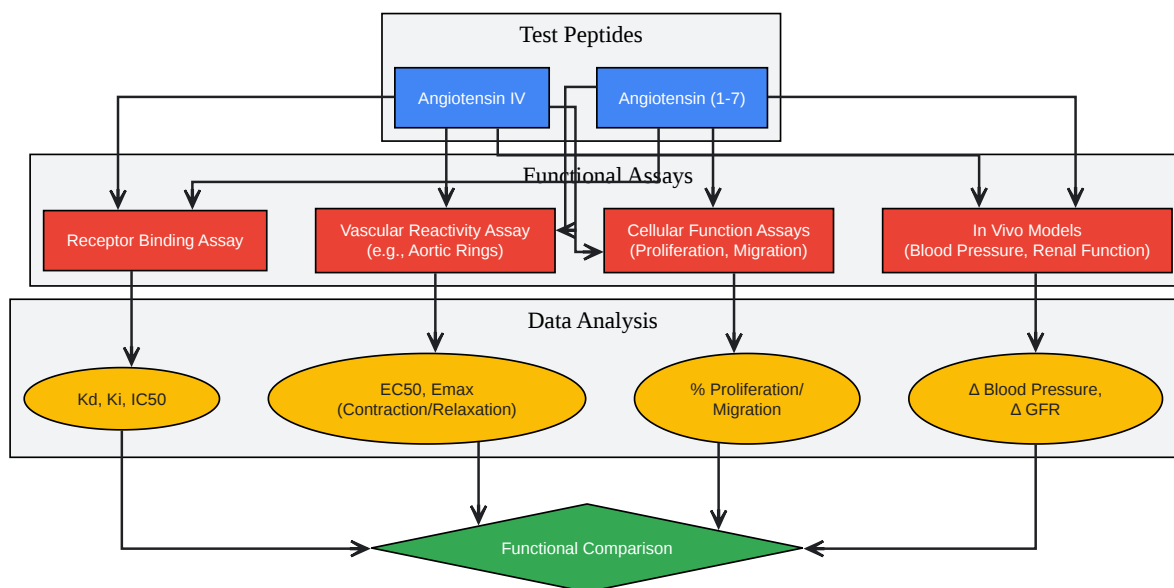


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Signaling pathway of Angiotensin IV via the AT4 receptor (IRAP).

## Functional Comparison Workflow

The following diagram illustrates a typical experimental workflow for comparing the functional effects of Angiotensin IV and Angiotensin (1-7).



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